2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE
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Overview
Description
2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by the presence of a triazole ring, an allyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE
- 2-[(4-ALLYL-5-(3-FLUOROBENZYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE
- 2-[(4-ALLYL-5-(PHENYLTHIO)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE
Uniqueness
What sets 2-[(4-ALLYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the allyl group and the dichlorophenyl moiety enhances its versatility in various applications .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4OS/c1-2-5-19-8-16-18-13(19)21-7-12(20)17-11-6-9(14)3-4-10(11)15/h2-4,6,8H,1,5,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFODPNTLKTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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